4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Brand Name: Vulcanchem
CAS No.: 100644-66-4
VCID: VC21279856
InChI: InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11)
SMILES: CN1C2=C(C=N1)C(=NC(=N2)N)Cl
Molecular Formula: C6H6ClN5
Molecular Weight: 183.6 g/mol

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

CAS No.: 100644-66-4

Cat. No.: VC21279856

Molecular Formula: C6H6ClN5

Molecular Weight: 183.6 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine - 100644-66-4

Specification

CAS No. 100644-66-4
Molecular Formula C6H6ClN5
Molecular Weight 183.6 g/mol
IUPAC Name 4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Standard InChI InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11)
Standard InChI Key LSZNUJWHYLMPRG-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=NC(=N2)N)Cl
Canonical SMILES CN1C2=C(C=N1)C(=NC(=N2)N)Cl

Introduction

Synthesis and Chemical Properties

Chemical Reactivity and Stability

Based on the known reactivity of related compounds, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is expected to exhibit specific reactivity patterns. The chlorine at position 4 represents an electrophilic center susceptible to nucleophilic substitution reactions. This is supported by observations that 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes selective nucleophilic substitution at position 4 when reacted with methylamine to produce 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Pharmacological Activities and Applications

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Table 1 compares the structural features of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with related compounds and their reported or anticipated activities.

Table 1: Comparison of Structural Features and Anticipated Activities

CompoundPosition 1Position 4Position 6Anticipated Activities
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amineMethylChloroAminoAntitumor, Antiviral, Antibacterial
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylChloroChloromethylIntermediate for further derivatization
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineMethylMethylaminoChloromethylVarious pharmacological activities
Formycin A (Natural nucleoside with pyrazolo[3,4-d]pyrimidine core)VariableHydroxyVariableAntitumor

The substitution pattern in 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, particularly the amino group at position 6, likely confers unique electronic properties that influence binding to biological targets. The chloro substituent at position 4 may enhance lipophilicity and membrane permeability, potentially improving cellular uptake. The methyl group at N1 might influence the conformation of the molecule and its interaction with target proteins.

Comparison with Related Compounds

The 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine differs from other structurally related compounds in several aspects. The closely related 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine contains a chloromethyl group at position 6 instead of an amino group . This difference significantly alters the reactivity and potential biological properties of the compound. While the chloromethyl derivative serves primarily as an intermediate for further functionalization, the amino derivative may possess direct biological activity and improved water solubility.

Another related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has an amino group at position 4 instead of position 6, and retains the chloromethyl group at position 6 . This substitution pattern results in different electronic distribution and likely different biological activity profiles.

Analytical Characterization and Spectral Properties

Analytical TechniqueExpected Findings for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amineBasis for Prediction
¹H NMR (DMSO-d₆)- N-CH₃ singlet: ~4.0-4.1 ppm
- C-H pyrazole singlet: ~8.4-8.5 ppm
- NH₂ broad singlet: ~5.5-7.0 ppm
Based on similar substituted pyrazolo[3,4-d]pyrimidines
¹³C NMRCharacteristic signals for pyrazolo[3,4-d]pyrimidine carbon framework with specific shifts for C-4 (Cl), C-6 (NH₂)Extrapolated from related structures
IR Spectroscopy- N-H stretching: ~3300-3500 cm⁻¹
- C=N stretching: ~1600-1650 cm⁻¹
- Aromatic C-H stretching: ~3000-3100 cm⁻¹
Based on functional group analysis
Mass SpectrometryMolecular ion peak corresponding to molecular weight with characteristic isotope pattern for chlorine-containing compoundStandard mass fragmentation patterns

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be estimated based on its structural features and comparison with similar compounds. Table 3 summarizes the predicted physical and chemical properties of this compound.

Table 3: Predicted Physical and Chemical Properties

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateCrystalline solidCommon for similar heterocyclic compounds
ColorWhite to off-whiteTypical for similar pyrimidine derivatives
SolubilityModerately soluble in polar organic solvents (DMSO, DMF)
Sparingly soluble in alcohols
Limited solubility in water
Poor solubility in non-polar solvents
Based on polarity and hydrogen bonding capability
Melting Point~200-250°CEstimated from similar pyrazolo[3,4-d]pyrimidines
StabilityStable under normal storage conditions
Potentially sensitive to strong oxidizing or reducing agents
Based on structural features
ReactivityNucleophilic substitution at C-4 position
Potential for further functionalization at the amino group
Based on related compounds' reactivity
Modification SitePotential ModificationAnticipated Effect
Position 4 (Chloro)Replacement with various nucleophiles (amines, thiols, alcohols)Altered electronic properties and binding affinity
Position 6 (Amino)Acylation, alkylation, or introduction of heterocyclic substituentsModified hydrogen bonding capability and target specificity
Position 1 (N-Methyl)Replacement with larger alkyl or aryl groupsChanged conformation and lipophilicity
Pyrazole C-HIntroduction of halogens or other substituentsAltered electronic distribution and metabolic stability

These modifications could be systematically explored to develop structure-activity relationships and identify compounds with optimized biological activities and pharmacokinetic properties.

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